4'-Chloro-3'-fluoroacetophenone

Description

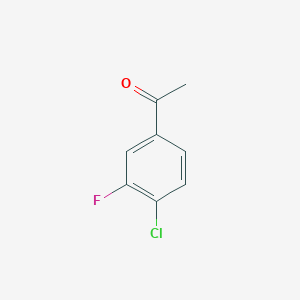

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZHNDSADJDUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396887 | |

| Record name | 4'-Chloro-3'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151945-84-5 | |

| Record name | 4'-Chloro-3'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-3'-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a key building block in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, spectroscopic data, and its applications in the development of therapeutic agents.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(4-chloro-3-fluorophenyl)ethanone, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 151945-84-5 | [2][3][4] |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.58 g/mol | [1][3] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 41 - 45 °C | [1] |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)ethanone | [3] |

| Synonyms | 4-Chloro-3-fluoroacetophenone, 1-acetyl-4-chloro-3-fluorobenzene | [2] |

| InChI | InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | [3] |

| SMILES | CC(=O)C1=CC(=C(C=C1)Cl)F | [3] |

Spectroscopic Data

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.6 ppm) and aromatic protons (multiplets, ~7.5-8.0 ppm) with coupling patterns influenced by the chloro and fluoro substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon (~195 ppm), methyl carbon (~26 ppm), and distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns affected by the electronegative halogen atoms. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the carbonyl (C=O) stretch (~1680-1700 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and aromatic C-H and C=C vibrations. |

| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ at approximately 172, with a characteristic [M+2]⁺ isotope peak for chlorine. Fragmentation would likely involve the loss of the methyl group (m/z 157) and the acetyl group (m/z 129).[5][6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[7]

Reagents:

-

1-Chloro-2-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.[1] Its utility often lies in its ability to serve as a scaffold for the construction of heterocyclic systems, such as pyrazoles.

Synthesis of Pyrazole Derivatives for Analgesic and Anti-inflammatory Agents

A common synthetic route involves the reaction of this compound with hydrazine derivatives to form pyrazole rings. These pyrazole-containing molecules have been investigated for their potential as analgesic and anti-inflammatory agents.

4.1.1. Experimental Protocol: Synthesis of a Pyrazole Derivative

This is a general procedure for the synthesis of a pyrazole derivative from this compound.[8]

Reagents:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Wash the crude product with cold ethanol and dry to obtain the pyrazole derivative.

-

Further purification can be achieved by recrystallization.

Caption: Synthesis of a pyrazole derivative.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

Conclusion

This compound is a versatile and important building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis via Friedel-Crafts acylation is a well-established method. The presence of both chlorine and fluorine atoms on the aromatic ring provides unique electronic properties and opportunities for further functionalization, making it a valuable precursor for creating diverse molecular architectures with potential therapeutic applications. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space in the quest for new and improved medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | C8H6ClFO | CID 3822077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US6620943B1 - Process for preparing 4-trifluoromethylsulfinylpyrazole derivative - Google Patents [patents.google.com]

In-Depth Technical Guide: 4'-Chloro-3'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its substituted phenyl ring makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The presence of both chlorine and fluorine atoms on the aromatic ring can influence the molecule's reactivity and the properties of its derivatives, making it a compound of interest for developing new chemical entities with potential biological activity.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a detailed, plausible experimental protocol for its synthesis and analysis.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties

| Property | Value | Reference |

| CAS Number | 151945-84-5 | [1][2][3][4] |

| Molecular Formula | C₈H₆ClFO | [1][2][4] |

| Molecular Weight | 172.58 g/mol | [1][2][4] |

| Appearance | White to almost white powder or lump | [1][3] |

| Purity | ≥98% (GC) | [1] |

Table 2: Physical Properties

| Property | Value | Notes | Reference |

| Melting Point | 41 - 45 °C | [1][5] | |

| Boiling Point | 247.6 ± 20.0 °C | Predicted | [5] |

| Density | 1.258 ± 0.06 g/cm³ | Predicted | [5] |

| Solubility | Slightly soluble in water. |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), methyl protons (singlet). |

| ¹³C NMR | Carbonyl carbon, aromatic carbons, methyl carbon. |

| IR Spectroscopy | C=O stretch (ketone), C-Cl stretch, C-F stretch, aromatic C-H and C=C stretches. |

| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 2-chloro-1-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Synthesis of this compound

Reaction Scheme:

Materials:

-

2-Chloro-1-fluorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes.

-

Addition of Substrate: Add 2-chloro-1-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. A suitable method would involve a capillary column (e.g., DB-5ms) with a temperature program.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product. ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the carbonyl group of the ketone.

Safety and Handling

This compound is an irritant.[2]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Applications

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its applications are found in:

-

Pharmaceutical Development: As a starting material for the synthesis of novel drug candidates.[1]

-

Agrochemical Research: In the development of new herbicides and pesticides.[1]

-

Materials Science: As a precursor for specialty polymers and other materials.

Conclusion

This compound is a valuable synthetic intermediate with a range of potential applications in research and development. This guide has provided a summary of its key chemical properties, a detailed plausible experimental protocol for its preparation, and essential safety information. While specific experimental spectroscopic data is not widely available, the information provided herein serves as a comprehensive resource for researchers working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H6ClFO | CID 3822077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 151945-84-5 CAS MSDS (4-CHLORO-3-FLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone

This technical guide provides a comprehensive overview of 4'-Chloro-3'-fluoroacetophenone, a halogenated benzene derivative of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its molecular structure, physicochemical properties, and a representative synthetic protocol.

Molecular Structure and Identification

This compound is an aromatic ketone characterized by the presence of a chloro and a fluoro substituent on the phenyl ring. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)ethan-1-one[2][3][4][5] |

| CAS Number | 151945-84-5[6] |

| Molecular Formula | C₈H₆ClFO[6] |

| SMILES | CC(=O)C1=CC(F)=C(Cl)C=C1[5] |

| InChI Key | ATZHNDSADJDUPJ-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 172.58 g/mol | [6] |

| Appearance | White to almost white powder or lump | [7] |

| Melting Point | 41.0 to 45.0 °C | [7] |

| Boiling Point | 247.6 ± 20.0 °C (Predicted) | |

| Density | 1.258 ± 0.06 g/cm³ (Predicted) | |

| Purity | >98.0% (GC) | [7] |

| Solubility | Slightly soluble in water. Incompatible with strong oxidizing agents. | [8] |

Synthesis Protocol

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[9][10] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction:

1-Chloro-2-fluorobenzene + Acetyl chloride --(AlCl₃)--> this compound

Experimental Workflow:

The following diagram illustrates a general workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: General workflow for Friedel-Crafts acylation.

Detailed Methodology:

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with 1-chloro-2-fluorobenzene and a suitable inert solvent (e.g., dichloromethane).

-

Catalyst Addition : The flask is cooled in an ice bath, and a Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise under a nitrogen atmosphere.

-

Acylating Agent Addition : Acetyl chloride is added dropwise from the dropping funnel to the stirred suspension, maintaining the temperature below 5 °C.

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up : The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

-

Extraction and Purification : The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. nbinno.com [nbinno.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 3-Chloro-4-fluoroacetophenone [webbook.nist.gov]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 151945-84-5 | TCI Deutschland GmbH [tcichemicals.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | C8H6ClFO | CID 3822077 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis and Discovery of 4'-Chloro-3'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-3'-fluoroacetophenone is a key halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the acetophenone scaffold, provides a valuable platform for the development of novel bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field of drug discovery and organic synthesis.

Introduction

This compound (CAS No. 151945-84-5) is a significant building block in medicinal chemistry and materials science.[1] The presence of halogen atoms on the phenyl ring enhances its utility in organic synthesis, allowing for a variety of chemical transformations.[1] Notably, it is a crucial intermediate in the preparation of analgesics and anti-inflammatory drugs.[1] The fluorinated aromatic moiety is a common feature in many modern pharmaceuticals, often introduced to improve metabolic stability and binding affinity.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| CAS Number | 151945-84-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₆ClFO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 172.58 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to almost white powder or lump | --INVALID-LINK-- |

| Melting Point | 41 - 45 °C | --INVALID-LINK-- |

| Boiling Point | 247.6 ± 20.0 °C (Predicted) | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

General Reaction Scheme

The overall reaction is as follows:

References

Spectroscopic and Physicochemical Profile of 4'-Chloro-3'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for the compound 4'-Chloro-3'-fluoroacetophenone (CAS No: 151945-84-5). Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this document presents a combination of computed data for the target molecule and experimental data for structurally related compounds to offer a predictive and comparative analysis. This guide also outlines generalized experimental protocols for the spectroscopic techniques discussed and includes a workflow for the general spectroscopic analysis of a chemical compound.

Introduction

This compound is a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery. Its substituted phenyl ring makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic and physical properties is essential for its identification, characterization, and utilization in research and development.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClFO | PubChem |

| Molecular Weight | 172.58 g/mol | PubChem |

| Exact Mass | 172.0091207 Da | PubChem |

| CAS Number | 151945-84-5 | PubChem |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)ethanone | PubChem |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ |

| ~7.5 - 7.9 | Multiplet | 3H | Aromatic Protons |

3.1.2. Experimental ¹H NMR Data for Related Compounds

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 4'-Chloroacetophenone | 2.61 | Singlet | 3H | -CH₃ | CDCl₃ |

| 7.45 | Doublet | 2H | Aromatic Protons | ||

| 7.91 | Doublet | 2H | Aromatic Protons | ||

| 4'-Fluoroacetophenone | 2.58 | Singlet | 3H | -CH₃ | CDCl₃ |

| 7.13 | Triplet | 2H | Aromatic Protons | ||

| 7.97-8.00 | Quartet | 2H | Aromatic Protons |

3.1.3. Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~26 | -CH₃ |

| ~115 - 140 | Aromatic Carbons |

| ~195 | C=O |

3.1.4. Experimental ¹³C NMR Data for Related Compounds

| Compound | Chemical Shift (δ) ppm | Assignment | Solvent |

| 4'-Chloroacetophenone | 26.5, 128.9, 129.7, 135.4, 139.6, 196.8 | -CH₃, Aromatic Carbons, C=O | CDCl₃ |

| 4'-Fluoroacetophenone | 26.5, 115.5, 115.7, 130.9, 131.0, 133.6, 196.4 | -CH₃, Aromatic Carbons, C=O | CDCl₃ |

Infrared (IR) Spectroscopy

3.2.1. Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1700-1680 | Strong | C=O Stretch (Ketone) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1000 | Strong | C-F Stretch |

| ~850-750 | Strong | C-Cl Stretch |

3.2.2. Experimental IR Data for Related Compounds

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Acetophenone | 1680 - 1700 | C=O Stretch |

| 3000 - 3100 | Aromatic C-H Stretch | |

| 2960, 2870 | Methyl C-H Stretch |

Mass Spectrometry (MS)

3.3.1. Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 172/174 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 157/159 | [M-CH₃]⁺ |

| 129/131 | [M-COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of acetophenone derivatives.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrument : A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR)

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument : A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition :

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization : The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured by a detector.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Pathway Visualization

As no specific signaling pathways involving this compound have been documented in the searched literature, a generalized workflow for the spectroscopic analysis of a chemical compound is presented below.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has compiled the available physicochemical and predicted spectroscopic data for this compound. While direct experimental spectra are currently scarce in the public domain, the provided data for related compounds and generalized experimental protocols offer a valuable resource for researchers working with this molecule. The presented workflow illustrates the standard process for chemical characterization using spectroscopic methods. Further experimental investigation is warranted to fully characterize the spectroscopic properties of this compound.

Technical Guide: 1-(4-chloro-3-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(4-chloro-3-fluorophenyl)ethanone, a halogenated aromatic ketone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the compound's chemical and physical properties, safety and handling information, and its potential applications as a chemical intermediate. A representative experimental protocol for a reaction involving a similar chemical structure is also provided for illustrative purposes.

Chemical Identity and Properties

1-(4-chloro-3-fluorophenyl)ethanone is a substituted acetophenone that serves as a key intermediate in various organic syntheses.[1] Its chemical structure and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)ethanone | [2][3] |

| Synonyms | 4'-Chloro-3'-fluoroacetophenone, 1-acetyl-4-chloro-3-fluorobenzene | [3][4] |

| CAS Number | 151945-84-5 | [2][3][4] |

| Molecular Formula | C₈H₆ClFO | [3][4] |

| Molecular Weight | 172.58 g/mol | [3][4] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | ATZHNDSADJDUPJ-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(=O)C1=CC(=C(C=C1)Cl)F | [3] |

| Storage Temperature | Room Temperature | [2] |

Safety and Handling

1-(4-chloro-3-fluorophenyl)ethanone is classified as a hazardous substance.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

GHS Precautionary Statements: [2]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Applications in Research and Development

As a substituted acetophenone, 1-(4-chloro-3-fluorophenyl)ethanone is a valuable building block in organic synthesis. The presence of chloro and fluoro substituents on the phenyl ring, along with the reactive ketone functional group, allows for a variety of chemical transformations. It can be a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Halogenated phenyl ketones are important intermediates in the synthesis of various pharmaceuticals.

Experimental Protocols

While specific, detailed experimental protocols for 1-(4-chloro-3-fluorophenyl)ethanone are not widely published, a general procedure for a reaction where this compound could be utilized as a starting material is provided below for illustrative purposes. This protocol describes the alpha-bromination of an acetophenone derivative, a common reaction to introduce further functionality.

Protocol: Alpha-Bromination of a Substituted Acetophenone

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

Substituted acetophenone (e.g., 1-(4-chloro-3-fluorophenyl)ethanone)

-

N-Bromosuccinimide (NBS)

-

Polyethylene glycol (PEG-400)

-

Water

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

A mixture of the acetophenone (1.0 equivalent) and N-bromosuccinimide (NBS) (1.0 equivalent) is added to a mixture of PEG-400 and water.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

This is a generalized protocol adapted from similar syntheses and should be performed with appropriate safety precautions in a laboratory setting.

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route to produce substituted acetophenones like 1-(4-chloro-3-fluorophenyl)ethanone, the Friedel-Crafts acylation.

Caption: Synthesis of 1-(4-chloro-3-fluorophenyl)ethanone.

Potential Reaction Workflow

This diagram shows a logical workflow for a subsequent reaction using 1-(4-chloro-3-fluorophenyl)ethanone as a starting material for further chemical modification.

Caption: Potential synthetic utility of the target compound.

References

- 1. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 2. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 3. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

Physical properties of 4'-Chloro-3'-fluoroacetophenone (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4'-Chloro-3'-fluoroacetophenone, with a specific focus on its melting and boiling points. The information herein is compiled for use by researchers, scientists, and professionals in drug development and related fields.

Core Physical Properties

This compound is a halogenated benzene derivative with the chemical formula C₈H₆ClFO.[1] It presents as a white to pale yellow crystalline powder or fused solid at room temperature.[2]

Data Summary

The quantitative physical property data for this compound is summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Source |

| Melting Point | 41.0 to 45.0 °C | [3][4][5] |

| Melting Point | 36.0 to 46.0 °C | [2] |

| Boiling Point | 247.6 ± 20.0 °C (Predicted) | [4][5] |

Experimental Protocols

Precise determination of physical properties such as melting and boiling points is fundamental for the characterization and quality control of chemical compounds. While specific experimental data for the determination of these properties for this compound is not publicly detailed, the following sections describe the standard methodologies employed for such analyses.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[6] It is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[6] The capillary method is a common and reliable technique for determining the melting point.

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)[7]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: The crystalline sample must be completely dry and finely powdered to ensure uniform heat distribution.[6] A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted at the sealed bottom.[8][9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[9] A preliminary, rapid heating can be performed to determine an approximate melting range.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For small sample quantities, the capillary method is a widely used technique.[11]

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary is replaced by the substance's vapor. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[11][12]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small volume of the liquid is placed in the small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube. The test tube is then attached to a thermometer, and the assembly is immersed in a heating bath.[10][12]

-

Heating: The heating bath is heated gently. As the temperature rises, air will be expelled from the capillary tube, eventually being replaced by the vapor of the liquid.[11]

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat source is then removed.[11]

-

Boiling Point Reading: The temperature is recorded at the moment the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point of the liquid.[11][12]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: Logical workflow for determining the melting and boiling points of a chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 151945-84-5 CAS MSDS (4-CHLORO-3-FLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-CHLORO-3-FLUOROACETOPHENONE | 151945-84-5 [amp.chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. jove.com [jove.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Video: Boiling Points - Procedure [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Commercial suppliers of 4'-Chloro-3'-fluoroacetophenone

An In-Depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this versatile intermediate. This document covers its chemical properties, commercial availability, and practical applications, including a detailed experimental protocol for a common synthetic transformation.

Chemical Properties and Specifications

This compound is a halogenated benzene derivative recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring both chloro and fluoro substituents on the aromatic ring, provides unique reactivity for creating more complex molecules.[1] This compound is particularly valuable in medicinal chemistry for facilitating the formation of carbon-carbon bonds, which is a fundamental process in the development of novel therapeutic agents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 151945-84-5 |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol [1] |

| Appearance | White to almost white or pale yellow powder, crystals, or lump[1] |

| Melting Point | 41 - 45 °C[1] |

| Solubility | Slightly soluble in water |

| Synonyms | 1-(4-Chloro-3-fluorophenyl)ethanone, 4-Chloro-3-fluoroacetophenone[2] |

Commercial Suppliers

This compound is readily available from a variety of chemical suppliers, typically at research-grade purity. The table below summarizes the offerings from several prominent vendors. Please note that prices are subject to change and may vary based on institutional contracts and promotions.

Table 2: Commercial Availability of this compound

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals | ≥96.0% or 97% | 1 g, 5 g, 25 g |

| Santa Cruz Biotechnology | Research Grade | Inquire for details |

| Chem-Impex | ≥ 98% (GC) | 1 g, 5 g, 10 g, 25 g |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1 g, 5 g |

| AK Scientific | Not specified | 1 g |

| Dabos | 98% | 5 g |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is incompatible with strong oxidizing agents. Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.

Application in Organic Synthesis: Chalcone Formation

A common and important reaction involving acetophenones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation, to form chalcones (α,β-unsaturated ketones).[3] Chalcones are valuable precursors for synthesizing various biologically active heterocyclic compounds like flavonoids and pyrazolines.[1] The following section details a representative protocol for this transformation using this compound.

Caption: General reaction scheme for the synthesis of a chalcone derivative.

Experimental Protocol: Synthesis of (E)-1-(4-chloro-3-fluorophenyl)-3-phenylprop-2-en-1-one

This protocol describes the base-catalyzed aldol condensation of this compound with benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

95% Ethanol

-

15 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Crushed ice

Equipment:

-

Conical vial or round-bottom flask

-

Magnetic stirrer and spin vane/bar

-

Mortar and pestle (for solvent-free alternative)

-

Erlenmeyer flask

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Beakers

-

Spatula

Procedure:

-

Reaction Setup : In a conical vial, dissolve 1.0 mmol of this compound and 1.0 mmol of benzaldehyde in 2 mL of 95% ethanol. Begin stirring the mixture.[4]

-

Base Addition : To the stirring solution, add 0.20 mL of 15 M aqueous sodium hydroxide solution dropwise.[4]

-

Reaction : Cap the vial and continue to stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate, which is the chalcone product. The reaction may take anywhere from 30 minutes to several hours, and in some cases, the mixture may solidify.[4]

-

Quenching and Isolation : Once the reaction is complete (indicated by the cessation of further precipitation or solidification), break up any solid mass with a spatula.[4] Pour the reaction mixture into a beaker containing approximately 5 mL of an ice-water slurry.[1]

-

Filtration : Stir the slurry thoroughly to ensure complete precipitation of the crude product. Collect the solid product by vacuum filtration using a Buchner funnel.[3]

-

Washing : Wash the collected solid on the filter with several portions of cold deionized water until the filtrate is neutral.

-

Drying : Allow the product to air-dry on the filter paper or in a desiccator to obtain the crude chalcone.

Purification:

-

The crude product can be purified by recrystallization. 95% ethanol is a common solvent for recrystallizing chalcones.[3][4] Dissolve the crude solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Caption: Step-by-step workflow for the synthesis and purification of a chalcone.

Conclusion

This compound is a valuable and commercially accessible intermediate for chemical synthesis. Its unique substitution pattern makes it a versatile building block for creating a diverse range of molecules, particularly in the fields of medicinal chemistry and drug discovery. The straightforward application of this compound in well-established reactions, such as the Claisen-Schmidt condensation, underscores its utility for researchers and drug development professionals. Proper safety precautions are necessary when handling this irritant compound.

References

An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone: A Key Building Block in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of a variety of organic compounds, most notably in the development of pharmaceutical agents. Its unique substitution pattern provides a versatile scaffold for medicinal chemists, enabling the construction of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in the development of targeted cancer therapies.

Chemical Identity and Alternate Names

This compound is systematically known by its IUPAC name, 1-(4-chloro-3-fluorophenyl)ethan-1-one .[1][2] It is also commonly referred to by several other names and identifiers in commercial and research settings.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)ethan-1-one[1][2] |

| CAS Number | 151945-84-5[3][4] |

| Molecular Formula | C₈H₆ClFO[3][4] |

| Molecular Weight | 172.58 g/mol [3][4] |

| InChI Key | ATZHNDSADJDUPJ-UHFFFAOYSA-N[2] |

| PubChem CID | 3822077[3] |

| MDL Number | MFCD04115858[3] |

Synonyms and Alternate Names:

-

4-Chloro-3-fluoroacetophenone[4]

-

1-Acetyl-4-chloro-3-fluorobenzene[4]

-

Ethanone, 1-(4-chloro-3-fluorophenyl)-

Physicochemical Properties

This compound is a white to off-white or pale yellow solid at room temperature, often appearing as a powder, crystals, or a crystalline lump.[2][3] It exhibits slight solubility in water and is incompatible with strong oxidizing agents.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to pale yellow powder, crystals, or crystalline powder[2][3] |

| Melting Point | 41 - 45 °C[3] |

| Boiling Point (Predicted) | 247.6 ± 20.0 °C[5] |

| Density (Predicted) | 1.258 ± 0.06 g/cm³[5] |

| Solubility | Slightly soluble in water[6] |

Synthesis and Purification

The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1-Chloro-2-fluorobenzene

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) as a solvent

-

Hydrochloric acid (HCl) for quenching

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension.

-

To this mixture, add 1-chloro-2-fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., hexane or a mixture of ethyl acetate and hexane) and allow it to cool slowly to form crystals, which are then collected by filtration.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane.

Spectral Data Interpretation

Table 3: Predicted Spectral Data

| Technique | Predicted Key Features |

| ¹H NMR | A singlet for the methyl protons (CH₃) around δ 2.6 ppm. Aromatic protons will appear as multiplets in the region of δ 7.5-8.0 ppm, showing complex splitting patterns due to coupling with each other and the fluorine atom. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) around δ 195-197 ppm. A signal for the methyl carbon (CH₃) around δ 26-27 ppm. Aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. |

| FTIR (cm⁻¹) | A strong absorption band for the carbonyl group (C=O) stretch around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹. C-F and C-Cl stretching vibrations will appear in the fingerprint region (below 1400 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z 172, with a characteristic M+2 peak at m/z 174 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. A prominent fragment ion would be observed at m/z 157, corresponding to the loss of a methyl group ([M-CH₃]⁺). |

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[3]

Synthesis of Trametinib

A significant application of this compound is as a key starting material in the synthesis of Trametinib (Mekinist®), a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[7] Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those with BRAF mutations.[8]

The synthesis of Trametinib involves a multi-step process where the acetophenone moiety is elaborated into the final complex pyridopyrimidine structure.

Role in Kinase Inhibitor Scaffolds

The 4-chloro-3-fluorophenyl group is a common feature in many kinase inhibitors. The chlorine and fluorine atoms can engage in specific interactions with the amino acid residues in the kinase active site, contributing to the potency and selectivity of the drug molecule. The electronic properties of these halogens also influence the overall pharmacokinetic properties of the compound.

Signaling Pathway Involvement

As a precursor to Trametinib, this compound is instrumentally linked to the MAPK/ERK signaling pathway . This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[7]

Trametinib, synthesized from this compound, acts as an allosteric inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2. This blockade of the MAPK/ERK pathway leads to the inhibition of tumor cell proliferation and induction of apoptosis.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a precursor for the synthesis of the MEK inhibitor Trametinib highlights its role in the development of targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals seeking to design and synthesize novel therapeutic agents. The continued availability of high-purity this compound will undoubtedly contribute to future advancements in the field of medicine.

References

- 1. This compound | C8H6ClFO | CID 3822077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H26373.03 [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4'-Chloro-3'-fluoroacetophenone as a key starting material in the preparation of pharmaceutical intermediates. This versatile ketone is a valuable building block for the synthesis of a variety of complex molecules, including those with potential applications as kinase inhibitors and other therapeutic agents.

This compound (CAS No. 151945-84-5) is a halogenated benzene derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure, featuring both chloro and fluoro substituents on the aromatic ring, allows for diverse chemical modifications, making it an attractive starting point for drug discovery and development.[1] It is particularly noted for its role in creating analgesics and anti-inflammatory drugs.[1]

Key Synthetic Transformations and Intermediates

This document focuses on a pivotal synthetic pathway commencing with the bromination of this compound to yield the reactive α-bromo ketone intermediate. This intermediate is then utilized in the construction of a substituted pyrazole, a common scaffold in medicinal chemistry.

Table 1: Summary of Key Reactions and Yields

| Step | Reaction | Intermediate/Product Name | Key Reagents | Solvent(s) | Typical Yield (%) |

| 1 | Bromination | 2-Bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one | Bromine, Aluminum chloride | Diethyl ether | ~70-80% |

| 2 | Condensation/Cyclization | 1-(4-Chloro-3-fluorophenyl)-3-(aryl/alkyl)-1H-pyrazole-4-carbaldehyde | Hydrazine hydrate, Vilsmeier reagent | DMF, Acetic acid | ~60-75% |

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one

This protocol describes the α-bromination of this compound. The resulting α-bromo ketone is a highly reactive intermediate suitable for various subsequent nucleophilic substitution and condensation reactions.

Materials:

-

This compound

-

Bromine (Br₂)

-

Aluminum chloride (AlCl₃)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add a catalytic amount of aluminum chloride to the solution.

-

Slowly add a solution of bromine (1 equivalent) in diethyl ether to the cooled reaction mixture via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2-bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-(4-Chloro-3-fluorophenyl)-3-(aryl/alkyl)-1H-pyrazole-4-carbaldehyde

This protocol outlines the synthesis of a substituted pyrazole-4-carbaldehyde, a key intermediate for further elaboration into more complex pharmaceutical agents. The synthesis proceeds via a condensation reaction with a hydrazine, followed by formylation using the Vilsmeier-Haack reaction.

Materials:

-

2-Bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one (from Protocol 1)

-

Hydrazine hydrate or a substituted hydrazine

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Acetic acid

-

Ice-cold water

-

Sodium hydroxide solution (10%)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one (1 equivalent) in acetic acid.

-

Add hydrazine hydrate (or a substituted hydrazine, 1.1 equivalents) dropwise to the solution.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude hydrazone.

-

-

Vilsmeier-Haack Formylation:

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (used as both reagent and solvent).

-

Slowly add the crude hydrazone from the previous step to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude 1-(4-chloro-3-fluorophenyl)-3-(aryl/alkyl)-1H-pyrazole-4-carbaldehyde by column chromatography.

-

Synthetic Pathway and Logic

The following diagram illustrates the logical flow of the synthesis from the starting material to the key pyrazole intermediate.

Caption: Synthetic route from this compound to a pyrazole intermediate.

Signaling Pathway Context (Hypothetical)

While the specific final drug products from this pathway are not detailed in the available literature, pyrazole-containing compounds are known to act as inhibitors of various protein kinases. For instance, many kinase inhibitors target the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades that are often hyperactive in diseases like cancer.

The diagram below represents a generalized kinase signaling pathway that could be targeted by a pharmaceutical agent derived from the synthesized pyrazole intermediate.

Caption: Generalized kinase signaling pathway targeted by pyrazole-based inhibitors.

References

Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct physicochemical properties and reactivity, making it a valuable starting material for medicinal chemistry and drug discovery programs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones and pyrazolines, two classes of compounds with significant pharmacological interest.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in organic synthesis.

| Property | Value | Reference |

| CAS Number | 151945-84-5 | [1][2][3] |

| Molecular Formula | C₈H₆ClFO | [1][2][3] |

| Molecular Weight | 172.58 g/mol | [1][3] |

| Appearance | White to pale yellow crystals or powder | [2] |

| Melting Point | 36.0-46.0 °C | [2] |

| Purity (GC) | ≥96.0% | [2] |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)ethanone | [2] |

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.

General Experimental Protocol: Synthesis of (E)-1-(4-chloro-3-fluorophenyl)-3-(aryl)prop-2-en-1-ones

This protocol outlines the general procedure for the synthesis of chalcone derivatives from this compound.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10-20% w/v in water)

-

Glacial acetic acid (for neutralization)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 equivalent) in ethanol (15-20 mL).

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add the aqueous sodium hydroxide solution (2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature below 25°C.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture by slowly adding glacial acetic acid until the solution becomes turbid and a precipitate is formed.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water to remove any inorganic impurities.

-

Dry the crude product in a desiccator.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of chalcones from this compound.

Application 2: Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from chalcones via a cyclization reaction with hydrazine or its derivatives. Pyrazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidepressant properties.

General Experimental Protocol: Synthesis of 3-(4-chloro-3-fluorophenyl)-5-(aryl)-4,5-dihydropyrazol-1-yl Derivatives

This protocol describes the synthesis of pyrazoline derivatives from the chalcones prepared in the previous step.

Materials:

-

(E)-1-(4-chloro-3-fluorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone)

-

Hydrazine hydrate or Phenylhydrazine

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve the chalcone derivative (1.0 equivalent) in ethanol or glacial acetic acid (20-30 mL).

-

Add hydrazine hydrate or phenylhydrazine (1.2 equivalents) to the solution.

-

If using ethanol as a solvent, add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the crude product.

-

Recrystallize the crude pyrazoline from a suitable solvent (e.g., ethanol) to obtain the purified product.

Visualization of the Synthetic Pathway

Caption: Synthetic route from this compound to pyrazoline derivatives.

Biological Activity of Derived Compounds

Chalcones and pyrazolines synthesized from this compound are expected to exhibit a range of biological activities. The presence of the chloro and fluoro substituents can enhance the lipophilicity and metabolic stability of the molecules, potentially leading to improved pharmacological profiles.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of chalcone and pyrazoline derivatives. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can react with microbial proteins and enzymes. The following table summarizes the minimum inhibitory concentration (MIC) values for representative chalcone and pyrazoline compounds against various microbial strains, illustrating their potential as antimicrobial agents.

| Compound Type | Substituent (Aryl group) | Test Organism | MIC (µg/mL) |

| Chalcone | 4-Chlorophenyl | Staphylococcus aureus | 16 |

| Chalcone | 4-Chlorophenyl | Bacillus subtilis | 32 |

| Chalcone | 4-Methoxyphenyl | Escherichia coli | 64 |

| Chalcone | 4-Methoxyphenyl | Candida albicans | 32 |

| Pyrazoline | 4-Chlorophenyl | Staphylococcus aureus | 8 |

| Pyrazoline | 4-Chlorophenyl | Escherichia coli | 16 |

| Pyrazoline | 4-Methoxyphenyl | Candida albicans | 16 |

| Pyrazoline | 4-Methoxyphenyl | Aspergillus niger | 32 |

Note: The data presented in this table is representative and compiled from various sources on substituted chalcones and pyrazolines. Actual MIC values for derivatives of this compound may vary.

Inhibition of NF-κB Signaling Pathway

Chalcones have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor involved in inflammatory responses, immune regulation, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Chalcones can inhibit the NF-κB pathway by targeting key components such as the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate target gene expression.

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of chalcones and pyrazolines. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting compounds, make this starting material a valuable tool for researchers in medicinal chemistry and drug discovery. The insights into the antimicrobial activity and the inhibition of key signaling pathways, such as NF-κB, highlight the potential for developing novel therapeutic agents based on this scaffold. Further exploration of the structure-activity relationships of derivatives synthesized from this compound is warranted to optimize their pharmacological properties.

References

- 1. scbt.com [scbt.com]